7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMWBGMRPCLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with 3-amino-1H-pyrazole-4-carbonitrile under acidic conditions to form an intermediate, which is then cyclized to yield the desired compound. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Bromination at C-3 Position
This compound undergoes regioselective bromination at the C-3 position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under reflux. The reaction proceeds via electrophilic aromatic substitution, with selectivity governed by resonance stabilization of the arenium intermediate .
| Reagent | Conditions | Product (Yield) | Regioselectivity |
|---|---|---|---|
| NBS (1.1 eq) | THF, reflux, 20 h | 3-Bromo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (70–98%) | Exclusive C-3 |
The brominated product retains the 4-chlorophenyl and methyl groups, enabling further functionalization via cross-coupling reactions .
Electrochemical C(sp²)-H Chalcogenation
An electrochemical method enables regioselective C-3 selenylation or sulfenylation under ambient conditions :
Selenylation
- Reagents : Diphenyl diselenide (0.5 eq), TBABF₄ (20 mol%), CH₃CN.
- Conditions : Graphite electrodes, 10 mA current, 1 h.
- Product : 3-Phenylselanyl-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (66–92% yield).
Sulfenylation
- Reagents : Diphenyl disulfide (0.5 eq), TBABF₄ (20 mol%), HCl (additive).
- Conditions : Graphite electrodes, 10 mA current, 1 h.
- Product : 3-Phenylsulfanyl-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (68–85% yield).
Key Features :
- Oxidant-free, room-temperature conditions.
- Regioselectivity driven by radical cross-coupling mechanisms .
Formylation via Vilsmeier-Haack Reaction
The C-3 position is formylated using Vilsmeier-Haack conditions (POCl₃/DMF), yielding 3-formyl derivatives :
| Substrate Electronic Effects | Yield Range | Example Product |
|---|---|---|
| Electron-rich aryl groups | 70–85% | 3-Formyl-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
| Electron-deficient aryl groups | 50–65% | Same product with reduced yields |
The formylated product serves as a precursor for Schiff base or hydrazone derivatives .
Mechanistic Insights and Regioselectivity
The C-3 position is consistently targeted due to:
- Resonance stabilization : Electron density at C-3 is enhanced by conjugation with the pyrimidine ring.
- Steric accessibility : Minimal steric hindrance compared to the 7-(4-chlorophenyl) group.
- Electronic effects : Electron-withdrawing substituents (e.g., Cl) at the 7-position direct electrophiles to C-3 .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Key Application |
|---|---|---|---|---|
| Bromination | NBS, THF, reflux | C-3 | 70–98 | Cross-coupling precursor |
| Selenylation | (PhSe)₂, electrochemistry | C-3 | 66–92 | Chalcogenide chemistry |
| Sulfenylation | (PhS)₂, HCl, electrochemistry | C-3 | 68–85 | Thioether synthesis |
| Formylation | POCl₃/DMF, Vilsmeier-Haack | C-3 | 50–85 | Aldehyde intermediates |
This compound’s versatility in regioselective modifications highlights its utility in medicinal chemistry and materials science. Future studies may explore its participation in transition-metal-catalyzed couplings or photochemical reactions.
Scientific Research Applications
Pharmacological Properties
The compound is part of the pyrazolo[1,5-a]pyrimidine class, known for a wide range of biological activities:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. They are being investigated for their ability to inhibit specific cancer cell lines and may act through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Several studies have shown that pyrazolo[1,5-a]pyrimidine compounds possess antimicrobial properties against a variety of pathogens. This includes activity against resistant strains of bacteria and fungi .
- Inhibition of Phosphodiesterases : The compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in several neurological disorders. This inhibition can lead to increased levels of cyclic nucleotides, which may have therapeutic implications for conditions like schizophrenia and Huntington's disease .
- Antitubercular Activity : Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. These compounds have shown efficacy against Mycobacterium tuberculosis, with some analogues demonstrating low cytotoxicity and effective action within macrophages .
Case Studies and Research Findings
Several case studies illustrate the applications of 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine:
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Activity
- 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9): Exhibits an IC₅₀ of 63.2 ± 5.9 µM against MCF-7 breast cancer cells, outperforming the pyrazolo[1,5-a]quinazoline analog (IC₅₀ = 77.6 ± 4.3 µM) .
- 7-(2-Chlorophenyl)pyrazolo[1,5-a]pyrimidine (4c) : Lower yield (58.7%) and reduced activity compared to the 4-chlorophenyl isomer (4d), highlighting the importance of para-substitution .
Enzyme Inhibition
- α-Glucosidase Inhibition : The 7-(4-methylphenyl)tetrazolo[1,5-a]pyrimidine analog shows potent inhibition (IC₅₀ = 49.8 µM), suggesting para-substituted aryl groups enhance activity. However, the pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group may exhibit divergent effects due to differences in heterocycle electronics .
- COX-2 Inhibition : 3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) demonstrates high selectivity for COX-2, emphasizing the role of electron-withdrawing groups (e.g., fluoro, chloro) in target engagement .
Melting Points and Yields
Molecular Weights
- 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine : MW = 326.828 .
- 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : MW = 295.23 .
Target Selectivity and Structural Motifs
- PI3Kδ Inhibition : Morpholine-substituted derivatives (e.g., 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine) prioritize bicyclic five-six-membered cores for isoform selectivity, whereas the 4-chlorophenyl-methyl analog may lack this specificity .
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrimidines with 4-chloroquinazoline hybrids (e.g., compound 5d) show antifungal activity comparable to commercial agents, suggesting synergistic effects with chlorine substituents .
Biological Activity
7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazolo ring fused to a pyrimidine core, with a chlorophenyl substituent at the 7-position. The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with modified biological activities.
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit various kinases implicated in cancer progression. Notably, compounds with similar structures have been evaluated for their inhibitory effects on TrkA and ALK2 kinases, showing IC50 values as low as 0.087 μM for TrkA inhibition .
Table 1: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidines
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | TrkA | 0.087 | KM12 |
| This compound | ALK2 | 0.105 | EKVX |
| Other Derivative | PIM1 | 0.42 | MCF7 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have demonstrated activity against various bacterial strains. In particular, studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for these compounds in treating bacterial infections .
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound exhibits enzyme inhibition properties. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. Such inhibitory actions suggest potential applications in neurodegenerative diseases and gastrointestinal disorders .
The mechanisms by which pyrazolo[1,5-a]pyrimidines exert their biological effects involve multiple pathways:
- Kinase Inhibition : These compounds can disrupt signaling pathways critical for cell proliferation and survival by inhibiting specific kinases.
- Antimicrobial Action : The exact mechanisms may include interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
- Enzyme Interaction : Binding studies have indicated that these compounds interact with active sites of enzymes like AChE and urease, leading to reduced enzyme activity.
Case Studies
Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidines:
- A study highlighted the anticancer effects of a derivative on HCT-116 colorectal carcinoma cells, demonstrating impaired cell survival and inducing apoptosis through cell cycle arrest at the G1/S phase .
- Another investigation focused on the antibacterial efficacy of synthesized derivatives against various strains, confirming their potential as therapeutic agents against resistant bacteria .
Q & A
Basic: What are the standard synthetic routes for preparing 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with appropriate pyrimidine intermediates. A common method includes refluxing 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane. This facilitates chlorination at position 7, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) . Alternative routes may employ microwave-assisted synthesis to enhance reaction rates and yields for structurally similar pyrazolo[1,5-a]pyrimidines .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl at position 2, chlorophenyl at position 7). Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while methyl groups resonate near δ 2.5 ppm .
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions. For example, the pyrazolo-pyrimidine core typically shows planar geometry with C–C bond lengths of 1.35–1.44 Å .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., C₁₃H₁₁ClN₄) .
Advanced: How can reaction conditions be optimized for higher yields in synthesizing derivatives?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve recrystallization purity .
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate cyclization .
- Microwave irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity in heterocyclic systems .
- Temperature control : Maintaining reflux conditions (100–120°C) prevents side reactions like dimerization .
Advanced: What computational methods predict biological targets for this compound?
Answer:
- Molecular docking : Evaluates binding affinity to targets like kinases or GPCRs. For example, chlorophenyl groups may interact with hydrophobic pockets in enzyme active sites .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing Cl) with activity. Hammett constants (σ) and logP values guide design of analogs with improved bioavailability .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Conflicting data often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, IC₅₀ values for kinase inhibition may differ between HEK293 and HeLa cells .
- Substituent effects : Compare activity of 7-(4-Cl-Ph) vs. 7-(2,4-diCl-Ph) analogs to isolate electronic contributions .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .
Advanced: What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?
Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive NH sites during halogenation or cross-coupling .
- Directing groups : Install nitro or amino substituents to guide electrophilic substitution (e.g., bromination at position 5) .
- Transition-metal catalysis : Pd-mediated Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 3 or 7 .
Basic: What are the key spectroscopic characteristics of this compound?
Answer:
- IR : Stretching vibrations for C–Cl (550–650 cm⁻¹) and C=N (1600–1680 cm⁻¹) confirm core structure .
- ¹H NMR : Aromatic protons (δ 7.3–8.0 ppm), methyl groups (δ 2.4–2.6 ppm), and absence of NH signals (if fully substituted) .
- UV-Vis : π→π* transitions in the pyrimidine ring absorb near 270–290 nm .
Advanced: How is enantioselective synthesis achieved for chiral analogs?
Answer:
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry during cyclization .
- HPLC resolution : Separate racemic mixtures using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .
- Asymmetric catalysis : Rhodium complexes with phosphine ligands enable enantioselective hydrogenation of ketone intermediates .
Basic: What purification techniques are most effective for this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (petroleum ether → ethyl acetate) removes unreacted starting materials .
- Recrystallization : Ethanol/water or cyclohexane/CH₂Cl₂ mixtures yield high-purity crystals (>95% by HPLC) .
- Sublimation : For thermally stable derivatives, sublimation under reduced pressure eliminates high-boiling-point impurities .
Advanced: What in silico models predict physicochemical properties (e.g., solubility, logP)?
Answer:
- QSPR models : Relate molecular descriptors (e.g., polar surface area, molar refractivity) to solubility. For example, chlorophenyl groups increase logP by ~1.5 units .
- COSMO-RS : Predicts solubility in diverse solvents (e.g., DMSO > ethanol > water) .
- Molecular dynamics : Simulates diffusion coefficients in lipid bilayers to estimate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
